
(4-Bromophenyl)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)methyl 2-methylprop-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl 2-methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (4-bromophenyl)methanol with methacrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the 2-methylprop-2-enoate group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used under basic conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) are used under mild conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include (4-aminophenyl)methyl 2-methylprop-2-enoate, (4-thiolphenyl)methyl 2-methylprop-2-enoate, and (4-alkoxyphenyl)methyl 2-methylprop-2-enoate.
Addition Reactions: Products include 1,2-dibromo-(4-bromophenyl)methyl 2-methylpropanoate and 1-bromo-(4-bromophenyl)methyl 2-methylpropanoate.
Polymerization: Polymers with repeating units of this compound.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)methyl 2-methylprop-2-enoate is primarily based on its ability to undergo various chemical reactions. The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, while the double bond in the 2-methylprop-2-enoate group can engage in addition reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with potential biological and industrial applications.
Comparación Con Compuestos Similares
(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate: Similar structure but with a hydroxyl group instead of a bromine atom.
(4-Methylphenyl)methyl 2-methylprop-2-enoate: Similar structure but with a methyl group instead of a bromine atom.
(4-Chlorophenyl)methyl 2-methylprop-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: (4-Bromophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
87365-88-6 |
|---|---|
Fórmula molecular |
C11H11BrO2 |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
(4-bromophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)11(13)14-7-9-3-5-10(12)6-4-9/h3-6H,1,7H2,2H3 |
Clave InChI |
LUFZFJMGPZMZFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



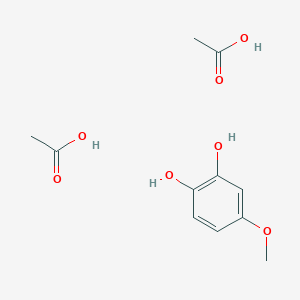
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
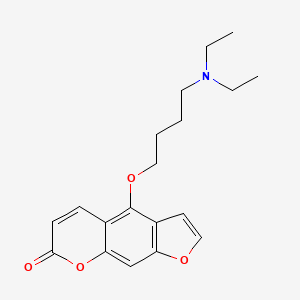
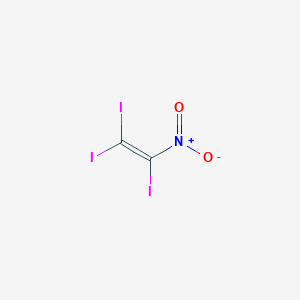
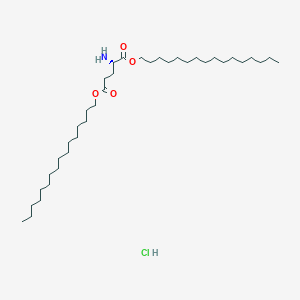
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)

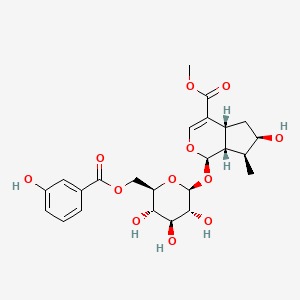
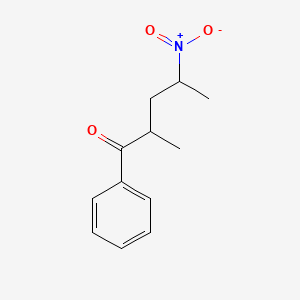
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)



